Ethyl 3,5-dichloro-2-iodobenzoate
Overview
Description
Ethyl 3,5-dichloro-2-iodobenzoate is an aromatic ester compound with the molecular formula C9H7Cl2IO2. It is characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring, along with an ethyl ester group.
Mechanism of Action
Target of Action
Many aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that Ethyl 3,5-dichloro-2-iodobenzoate could potentially interact with various biological targets, depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some aromatic compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Ethyl 3,5-dichloro-2-iodobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including esterases and halogenases. Esterases catalyze the hydrolysis of ester bonds, leading to the formation of the corresponding alcohol and acid. In the case of this compound, esterases facilitate the breakdown of the ester bond, resulting in the release of 3,5-dichloro-2-iodobenzoic acid and ethanol. Halogenases, on the other hand, are involved in the incorporation of halogen atoms into organic compounds. The interaction of this compound with halogenases can lead to the formation of halogenated metabolites, which may have distinct biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the activity of key signaling molecules, such as protein kinases and phosphatases, which play crucial roles in regulating cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These alterations in gene expression can subsequently affect cellular metabolism, including processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and nucleic acids. For example, this compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses. Furthermore, this compound can bind to nucleic acids, such as DNA and RNA, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions; however, it can undergo degradation over extended periods, leading to the formation of degradation products with distinct biochemical properties. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are likely due to the cumulative impact of the compound and its degradation products on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of this compound can lead to toxicity, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in various tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by esterases and halogenases. Esterases catalyze the hydrolysis of the ester bond in this compound, resulting in the formation of 3,5-dichloro-2-iodobenzoic acid and ethanol. Halogenases, on the other hand, facilitate the incorporation of halogen atoms into organic compounds, leading to the formation of halogenated metabolites. These metabolic pathways can influence the metabolic flux and levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with binding proteins, which facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus can facilitate interactions with DNA and transcription factors, affecting gene expression, while localization to the mitochondria can impact cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-2-iodobenzoate can be synthesized through several methods. One common approach involves the halogenation of ethyl benzoate derivatives. For instance, ethyl 3,5-dichlorobenzoate can be iodinated using iodine and a suitable oxidizing agent under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3,5-dichloro-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-iodobenzoate: Similar in structure but lacks the chlorine atoms.
Ethyl 3,5-dichlorobenzoate: Similar but lacks the iodine atom.
Methyl 2-iodobenzoate: Another halogenated aromatic ester with different substitution patterns
Uniqueness
Ethyl 3,5-dichloro-2-iodobenzoate is unique due to the combination of chlorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
ethyl 3,5-dichloro-2-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQGEKJJKUWWHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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